molecular formula C9H7F6N3 B3301672 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 911784-15-1

2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B3301672
CAS No.: 911784-15-1
M. Wt: 271.16
InChI Key: ZTDOMMMGAAARKM-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core with two trifluoromethyl (-CF₃) groups at positions 2 and 2. The 5,6,7,8-tetrahydro modification reduces aromaticity, enhancing solubility and modulating electronic properties for targeted biological interactions. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and multi-target drug design. Its synthetic accessibility and capacity for structural diversification make it a key intermediate in developing therapeutics for cancer, neurodegenerative diseases, and metabolic disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3/c10-8(11,12)6-4-1-2-16-3-5(4)17-7(18-6)9(13,14)15/h16H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDOMMMGAAARKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multiple steps, starting with the construction of the pyrido[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl groups are introduced through trifluoromethylation reactions, which require specific reagents and catalysts to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications. These products can be further utilized in subsequent chemical processes or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Antiparasitic Activity

Research indicates that compounds structurally related to 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibit significant antiparasitic activity. For instance:

  • Plasmodium falciparum : Studies have shown that derivatives of pyrido[2,3-d]pyrimidines display efficacy against malaria. The incorporation of trifluoromethyl groups has been associated with increased potency and metabolic stability in these compounds.
CompoundEC50 (μM)Target
10r0.038Antiparasitic
10s0.067Antiparasitic
10t0.177Antiparasitic

Kinase Inhibition

Compounds similar to this tetrahydropyrido-pyrimidine have been investigated for their potential as kinase inhibitors in cancer therapy. For example:

  • Tyrosine Kinase Inhibition : Related pyridopyrimidine derivatives have shown promising inhibition profiles with IC50 values in the low micromolar range. This suggests potential applications in targeted cancer therapies.

Synthetic Applications

The unique structure of this compound makes it a valuable intermediate in organic synthesis:

  • Synthesis of Derivatives : The compound can be modified to create various derivatives that may enhance biological activity or target specificity.
  • Building Block for Drug Development : Its versatility allows for the synthesis of new compounds with tailored pharmacological profiles.

Case Study 1: Antimalarial Activity

A study demonstrated that introducing polar functionalities into pyridopyrimidine derivatives improved their aqueous solubility while maintaining antiparasitic efficacy. This balance is crucial for developing effective antimalarial drugs that can be administered orally or intravenously.

Case Study 2: Cancer Therapeutics

Research involving related compounds has shown their potential as inhibitors of key kinases involved in cancer pathways. The exploration of structure-activity relationships (SAR) has led to the identification of promising candidates for further development in oncology.

Mechanism of Action

The mechanism by which 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups can enhance binding affinity and selectivity, contributing to the compound's efficacy.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The pyrido[3,4-d]pyrimidine core is shared among several derivatives, but substituent variations critically influence bioactivity and physicochemical properties. Key structural analogs include:

Compound Name Substituents (Positions) Key Modifications References
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine -CF₃ (2,4) High lipophilicity, electron-withdrawing
7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine -Cl (4), -CF₃ (2), -Benzyl (7) Enhanced steric bulk; potential CNS activity
4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride -OCH₃ (4) Improved solubility via methoxy group
7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine -Boc (7), -CF₃ (2,4) Increased molecular weight; prodrug potential

Key Observations :

  • Trifluoromethyl Groups: The dual -CF₃ groups in the target compound enhance metabolic stability and membrane permeability compared to analogs with single -CF₃ or non-fluorinated substituents .

Key Findings :

  • The target compound’s -CF₃ groups may enhance binding to hydrophobic kinase pockets (e.g., ERK2’s catalytic lysine residues) via π-cation and hydrophobic interactions .
  • Substituents at position 7 (e.g., ethyl sulfonyl in ZH-1) significantly modulate ATR inhibition potency, suggesting the target compound’s -CF₃ groups could optimize kinase selectivity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 4-Methoxy Derivative () 7-Benzyl Derivative ()
Molecular Weight ~371.28 g/mol 196.65 g/mol 365.79 g/mol
logP (Predicted) ~3.5 (high lipophilicity) ~1.2 (moderate) ~4.0 (very high)
Solubility Low (tetrahydro core) High (HCl salt, methoxy group) Very low (benzyl group)
Metabolic Stability High (CF₃ groups) Moderate Moderate

Insights :

  • The target compound’s high logP aligns with kinase inhibitor requirements for cell membrane penetration but may limit aqueous solubility .
  • Hydrochloride salts (e.g., ) improve solubility, a strategy absent in the target compound’s current design .

Biological Activity

2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its synthesis, structural characteristics, and various pharmacological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F6N3C_9H_8F_6N_3, with a molecular weight of 307.62 g/mol. It exists primarily as a hydrochloride salt (CAS No. 911636-86-7) and has been characterized using various spectroscopic methods .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrido[3,4-d]pyrimidine framework followed by the introduction of trifluoromethyl groups. The process has been optimized to enhance yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In Vitro Studies : Compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism behind its anticancer activity may involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups significantly influences the biological activity of pyrido[3,4-d]pyrimidine derivatives. For example:

  • Trifluoromethyl Substituents : These groups have been associated with enhanced lipophilicity and bioavailability, which can lead to improved anticancer efficacy .
  • Comparative Analysis : In studies comparing various analogs, those with trifluoromethyl substitutions exhibited higher cytotoxicity than their non-substituted counterparts .

Case Study 1: Anticancer Screening

A series of derivatives were subjected to the National Cancer Institute's NCI-60 screening program. Notably:

  • Compound 3b demonstrated significant antiproliferative activity with an average growth inhibition (GI50) value indicating strong efficacy across multiple cancer cell lines .
CompoundGI50 (M)Cell Lines Tested
3b-5.66A375, DU145
IV-5.30MCF-7
V-4.38CHO-K1

Case Study 2: Metabolic Stability

Research on metabolic stability indicated that modifications in the structure could lead to variations in drug-like properties:

  • Trifluoromethyl vs. Methoxy Groups : A derivative with a trifluoromethyl group showed significantly higher activity (EC50 = 0.010 μM) compared to one with a methoxy group (EC50 = 0.048 μM), emphasizing the importance of substituent choice in drug design .

Q & A

Q. What synthetic strategies are optimal for preparing 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?

The synthesis typically employs multi-step routes involving cyclocondensation of trifluoromethyl-substituted precursors. Key steps include:

  • Cyclization : Using microwave-assisted synthesis (50–100°C, acetonitrile solvent) to enhance reaction efficiency and yield .
  • Functionalization : Sequential introduction of trifluoromethyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization to achieve >95% purity .

Q. How can the molecular structure and regiochemistry of this compound be confirmed?

  • X-ray crystallography : Resolves the fused pyrido-pyrimidine core and confirms substituent positions (e.g., trifluoromethyl groups at C2 and C4) .
  • NMR spectroscopy : Distinct signals for pyrimidine protons (δ 8.2–8.5 ppm) and tetrahydropyridine protons (δ 2.5–3.5 ppm) validate the saturated ring system .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Lipophilicity : LogP values (~2.8) indicate moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but poor aqueous solubility .
  • Stability : Degradation occurs under strong acidic/basic conditions (pH <3 or >10) due to pyrimidine ring hydrolysis. Store at 2–8°C under inert atmosphere .

Advanced Research Questions

Q. How does the trifluoromethyl substitution pattern affect binding to ERK2 kinase?

Computational studies reveal:

  • Hydrophobic interactions : Trifluoromethyl groups occupy the kinase’s hydrophobic pocket, enhancing binding affinity (ΔG ≈ -11.6 kcal/mol) .
  • Electron-withdrawing effects : The CF₃ groups polarize the pyrimidine ring, strengthening hydrogen bonds with catalytic lysine residues (Lys45 in ERK2) .
  • SAR trends : Substitution at C2 and C4 improves inhibitory potency (IC₅₀ <100 nM) compared to mono-trifluoromethyl analogs .

Q. How can discrepancies in reported biological activity data be resolved?

Conflicting IC₅₀ values (e.g., ERK2 inhibition ranging from 50 nM to 14 µM) arise from:

  • Assay variability : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays .
  • Compound purity : Impurities >5% (e.g., residual solvents) can artificially inflate activity measurements .
  • Structural analogs : Subtle changes in the pyrido-pyrimidine scaffold (e.g., substituent position) significantly alter target engagement .

Q. What computational methods are effective for predicting off-target interactions?

  • Molecular docking : AutoDock Vina or MOE software identifies potential off-targets (e.g., GPR119 or sigma receptors) by screening against PDB libraries .
  • Pharmacophore modeling : Matches the compound’s trifluoromethyl-pyrimidine core to known ligand-binding motifs (e.g., ATP-binding sites in kinases) .
  • ADMET prediction : SwissADME estimates blood-brain barrier permeability (low) and cytochrome P450 inhibition risks (CYP3A4 > CYP2D6) .

Q. How can ligand efficiency be optimized while maintaining ERK2 inhibition?

  • Fragment-based design : Replace the benzyl group with smaller substituents (e.g., methyl or chloro) to reduce molecular weight while retaining key interactions .
  • Ligand lipophilicity efficiency (LLE) : Aim for LLE >5 by balancing LogP and potency (e.g., compound 11c: IC₅₀ = 32 nM, LogP = 2.1) .
  • Scaffold hopping : Explore fused heterocycles (e.g., thieno-pyrimidines) to improve solubility without compromising activity .

Q. What analytical techniques resolve degradation products under stressed conditions?

  • HPLC-MS/MS : Identifies hydrolyzed products (e.g., pyrimidine ring-opened aldehydes) under acidic conditions .
  • Stability studies : Accelerated testing (40°C/75% RH for 4 weeks) quantifies degradation rates (t₉₀ ≈ 14 days) .

Q. How do structural modifications impact metabolic stability in hepatic microsomes?

  • Cytochrome P450 screening : Microsomal incubations (human liver microsomes, NADPH) reveal N-demethylation as the primary metabolic pathway .
  • Deuterium labeling : Replacing hydrogen with deuterium at metabolically labile positions (e.g., C7) extends half-life (t₁/₂ increased from 2.1 to 4.7 hours) .

Q. What strategies validate target engagement in cellular models?

  • Western blotting : Measure ERK2 phosphorylation (pT185/pY187) in HEK293 cells treated with 1–10 µM compound .
  • Cellular thermal shift assay (CETSA) : Confirm target binding by observing ERK2 stabilization at elevated temperatures (ΔTm ≈ 4°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

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